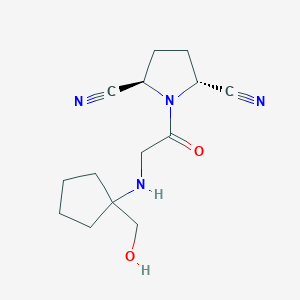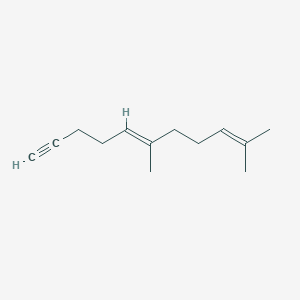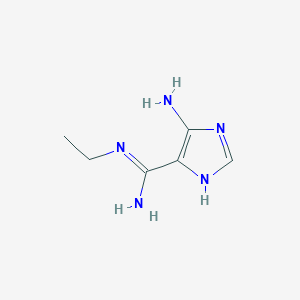
3-Methyl-2-oxopentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxopentanedioic acid is an organic compound with the molecular formula C6H8O5 It is a derivative of pentanedioic acid, where the second carbon atom is substituted with a methyl group and the third carbon atom is a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methyl-2-oxopentanoic acid. The reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound as a byproduct of their metabolic processes. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of this compound derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-methyl-2-hydroxypentanedioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-Methyl-2,3-dioxopentanedioic acid.
Reduction: 3-Methyl-2-hydroxypentanedioic acid.
Substitution: 3-Methyl-2-substituted-pentanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-methyl-2-oxopentanedioic acid involves its role as an intermediate in metabolic pathways. It is a key component in the catabolism of branched-chain amino acids, where it undergoes enzymatic reactions to form other metabolites. The compound interacts with specific enzymes, such as branched-chain alpha-keto acid dehydrogenase, to facilitate these reactions. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-oxopentanedioic acid can be compared with other similar compounds, such as:
2-Keto-3-methylvaleric acid: Similar in structure but lacks the second carboxyl group.
3-Methyl-2-oxopentanoic acid: Similar but lacks the second carboxyl group.
4-Methyl-2-oxovaleric acid: Similar but has a different position of the keto group.
Uniqueness
The presence of both a keto group and two carboxyl groups in this compound makes it unique. This structure allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H8O5 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
3-methyl-2-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O5/c1-3(2-4(7)8)5(9)6(10)11/h3H,2H2,1H3,(H,7,8)(H,10,11) |
InChI-Schlüssel |
BJQIUPTURRAODO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
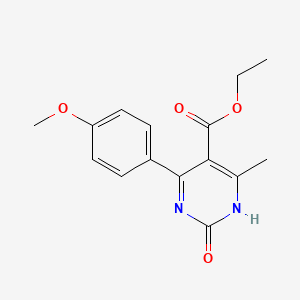
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
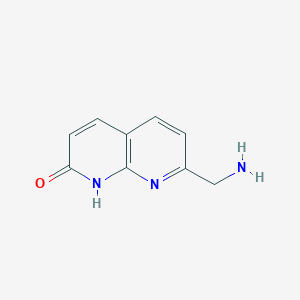
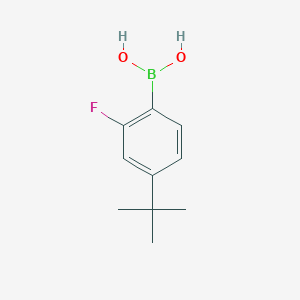


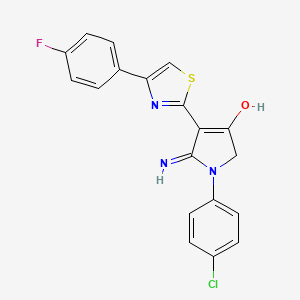
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
